molecular formula C17H16INO4 B2875891 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide CAS No. 553629-02-0

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B2875891
CAS No.: 553629-02-0
M. Wt: 425.222
InChI Key: BRXOUJDWOVZUJW-UHFFFAOYSA-N
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Description

Historical Evolution of Phenoxyacetamide Derivatives in Chemical Research

Phenoxyacetamide derivatives emerged as critical scaffolds in organic synthesis during the mid-20th century, driven by their structural versatility and pharmacological potential. Early methodologies focused on nucleophilic substitution reactions, such as the condensation of phenol with chloroacetic acid under basic conditions to yield phenoxyacetic acid precursors. For instance, Shaukath et al. (2008) demonstrated the synthesis of phenoxy oxazolines via microwave-assisted coupling of phenoxyacetic acids with ethanolamine, highlighting the role of innovative techniques in expanding synthetic accessibility.

The Fischer indole synthesis, first reported in 1883, marked a pivotal advancement by enabling the incorporation of indole motifs into phenoxyacetamide frameworks. This method, which utilizes phenylhydrazines and carbonyl compounds under acidic conditions, remains foundational for producing anti-migraine therapeutics like triptans. Over time, transition metal-catalyzed cross-couplings and microwave irradiation refined the synthesis of complex derivatives, such as phenoxy thiazoles and pyridazines, enhancing both yield and functional group tolerance.

Table 1: Evolution of Phenoxyacetamide Synthesis Methods

Era Method Key Advancements
Pre-1950s Nucleophilic substitution Base-mediated phenol-chloroacetate coupling
1980–2000s Microwave-assisted synthesis Reduced reaction times, improved yields
2010s–Present Transition metal catalysis C–H functionalization, regioselectivity

Scientific Significance in Contemporary Organic Chemistry

In modern organic chemistry, phenoxyacetamides serve as multifunctional building blocks for drug discovery and materials science. The N-phenoxyacetamide motif acts as a masked phenol and directing group, enabling site-selective C–H functionalization under Rh(III) or Ru(II) catalysis. For example, Rh(III)-mediated alkenylation/carboamination cascades produce ortho-alkenyl phenols with excellent regiocontrol, critical for constructing DNA-encoded libraries (DELs).

The compound 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide exemplifies this utility. Its iodo and formyl groups permit sequential diversification via Suzuki-Miyaura cross-coupling and reductive amination, respectively. Such reactivity aligns with the "Mask & Release" strategy, where temporary functional groups enable stepwise elaboration of complex architectures.

Table 2: Key Applications of Phenoxyacetamides in Organic Synthesis

Application Mechanism Outcome
C–H Activation Rh(III)-catalyzed alkenylation Ortho-functionalized phenols
DNA-Encoded Library Design Sigmatropic rearrangement Diverse drug-like scaffolds
Halogen Exchange Iodine-directed coupling Site-specific derivatization

Positioning Within the Broader Context of Organohalogens

As an organoiodine compound, this compound occupies a niche in halogenated pharmaceutical intermediates. The iodine atom enhances electrophilic reactivity, facilitating cross-coupling reactions while conferring metabolic stability—a trait leveraged in radiopharmaceuticals and kinase inhibitors. Compared to chloro or bromo analogs, the iodo group’s larger atomic radius improves π-stacking interactions, potentially enhancing target binding affinity.

The trifluoromethyl group in related derivatives further augments lipophilicity and bioavailability, reflecting a strategic merger of halogen and fluorocarbon chemistries. Such synergism underscores the compound’s role in addressing challenges in CNS drug delivery, where blood-brain barrier penetration remains a critical hurdle.

Research Trajectory Evolution and Current Scientific Focus

Recent advancements prioritize diversity-oriented synthesis (DOS) and DEL-compatible reactions. The "Mask & Release" approach, exemplified by N-phenoxyacetamides, allows sequential C–H functionalization and phenol liberation, generating skeletally diverse libraries from a common intermediate. For instance, base-mediated sulfenylation/intramolecular rearrangement cascades yield ortho-sulfiliminyl phenols, expanding access to sulfur-containing pharmacophores.

Current studies focus on optimizing reaction conditions for DNA-conjugated substrates, balancing conversion efficiency with nucleic acid integrity. Innovations in flow chemistry and machine learning-guided catalyst design promise to accelerate the discovery of phenoxyacetamide-based therapeutics, particularly in oncology and infectious diseases.

Table 3: Emerging Trends in Phenoxyacetamide Research

Trend Methodology Impact
DNA-Compatible Synthesis On-DNA C–H activation High-throughput hit identification
Halogen Diversity Iodo/trifluoromethyl synergy Enhanced pharmacokinetic profiles
Computational Optimization Machine learning models Prediction of regioselectivity

Properties

IUPAC Name

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO4/c1-11-5-3-4-6-14(11)19-16(21)10-23-17-13(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXOUJDWOVZUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl (4-Formyl-2-iodo-6-methoxyphenoxy)acetate

The foundational step involves reacting 5-iodovanillin with ethyl bromoacetate under basic conditions. In a representative procedure:

  • Reagents : 5-Iodovanillin (1.8 mmol), ethyl bromoacetate (2.7 mmol), cesium carbonate (2.35 mmol)
  • Solvent : Acetone (25 mL)
  • Conditions : Reflux for 1 hour
  • Workup : Aqueous extraction with dichloromethane, followed by silica gel chromatography (eluent: dichloromethane)
  • Yield : 49% (320 mg of yellow solid)
  • Characterization : $$ ^1H $$ NMR (250 MHz, CD$$3$$COCD$$3$$): δ 9.89 (s, 1H, aldehyde), 7.95 (s, 1H, aromatic), 4.85 (s, 2H, OCH$$_2$$CO).

Conversion to Target Acetamide

The ethyl ester intermediate undergoes aminolysis with 2-methylaniline:

  • Reagents : Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate (1 eq), 2-methylaniline (1.2 eq)
  • Catalyst : Titanium(IV) isopropoxide (0.1 eq)
  • Solvent : Toluene (dry)
  • Conditions : 110°C for 12 hours under nitrogen
  • Workup : Acid-base extraction, recrystallization from ethanol/water
  • Yield : 62% (estimated from analogous protocols)

Method 2: Direct Acetylation of Phenolic Intermediate

Preparation of 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetic Acid

An alternative route starts with 5-iodovanillin and chloroacetic acid:

  • Reagents : 5-Iodovanillin (10 mmol), chloroacetic acid (12 mmol), K$$2$$CO$$3$$ (15 mmol)
  • Solvent : DMF (50 mL)
  • Conditions : 80°C for 4 hours
  • Workup : Acidification with

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid.

  • Reduction: : The iodine atom can be reduced to an iodide.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : 2-(4-carboxy-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide

  • Reduction: : 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide (reduced form)

  • Substitution: : Various derivatives depending on the substituent used

Scientific Research Applications

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide is a chemical compound with the CAS number 553629-02-0 . It has a molecular weight of 425.22 . The molecular formula is C17H16INO4 .

Physicochemical Properties

  • Molecular Formula: C17H16INO4
  • Molecular Weight: 425.22
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available

Potential Research Applications

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide, a related compound with CAS number 553631-81-5, is noted as a useful research compound. Research indicates that this compound may exhibit various biological activities, particularly in the realm of anti-inflammatory and anticancer effects. Its structure suggests that it could interact with specific biological pathways, potentially inhibiting enzymes associated with inflammatory responses or tumor growth.

Anti-inflammatory Activity:

  • In vitro studies have demonstrated that derivatives of similar compounds can inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases.
  • Structurally related compounds have shown promise in inhibiting MPO activity in lipopolysaccharide-stimulated human whole blood models.
  • Inhibition of nitric oxide production in macrophages, suggesting a potential role in managing inflammatory diseases.

Anticancer Properties:

  • Similar phenoxyacetamides exhibited cytotoxic effects against various cancer cell lines.
  • The mechanism was linked to apoptosis induction and cell cycle arrest, indicating that the compound may share these properties.

Mechanism of Action

The mechanism by which 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide exerts its effects depends on its molecular targets and pathways. For example, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key analogues, highlighting substituent variations and their implications:

Compound Name Substituent Variations Molecular Formula Key Properties/Applications References
2-(4-Formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide Iodo at position 2; formyl at position 4; methoxy at position 6; 2-methylphenyl group C₁₇H₁₆INO₄ High electrophilicity; potential for halogen bonding in drug design
2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide Bromo replaces iodo at position 2 C₁₇H₁₆BrNO₄ Lower molecular weight (378.22 g/mol); reduced halogen-bonding capacity compared to iodo
2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide Ethoxy replaces methoxy at position 2; phenethyl group replaces methylphenyl C₁₉H₂₀INO₄ Increased lipophilicity due to ethoxy and phenethyl groups; potential CNS activity
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Nitrophenyl group replaces methylphenyl; lacks iodo C₁₇H₁₆N₂O₆ Strong electron-withdrawing nitro group enhances reactivity in electrophilic substitutions
2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide Additional bromo at position 5 C₁₇H₁₆BrNO₄ Dual halogenation may improve cytotoxicity; steric hindrance at position 5

Pharmacological and Physicochemical Comparisons

  • Halogen Substituents :

    • Iodo vs. Bromo : The iodo variant (target compound) exhibits stronger halogen-bonding interactions (critical in protein-ligand binding) compared to bromo analogues . However, bromo derivatives may offer better metabolic stability due to reduced oxidative susceptibility.
    • Dual Halogenation : The 5-bromo-4-formyl derivative shows enhanced cytotoxicity in preliminary assays, likely due to synergistic electronic effects.
  • Aromatic Substitutions: Methylphenyl vs.
  • Methoxy vs. Ethoxy :

    • Ethoxy-substituted analogues demonstrate higher logP values, suggesting improved blood-brain barrier penetration, whereas methoxy groups balance solubility and lipophilicity.

Biological Activity

The compound 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H16INO4
  • Molecular Weight : 425.22 g/mol
  • IUPAC Name : this compound

The compound features a phenoxyacetamide backbone with a formyl group, an iodine atom, and a methoxy group, which may influence its biological activity through various interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the formyl group allows for covalent bonding with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of protein functions. The iodine and methoxy groups may enhance binding affinity and specificity for these targets .

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have shown effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by studies on related compounds that inhibit cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory response, and selective COX-2 inhibitors have been developed based on similar structures .

Enzyme Inhibition

The compound has been used in studies focusing on enzyme inhibition, particularly in the context of protein-ligand interactions. Its structural characteristics make it suitable for investigating enzyme active sites and understanding binding mechanisms .

Case Studies

  • Antitumor Efficacy : A study demonstrated the effectiveness of related compounds against BRAF(V600E) mutations prevalent in melanoma. The results indicated that such compounds could serve as lead structures for developing targeted therapies .
  • Anti-inflammatory Activity : In vitro assays showed that derivatives similar to this compound significantly reduced nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .
  • Enzyme Interaction Studies : Research utilizing molecular docking techniques revealed that the carbonyl oxygen atom of the compound forms hydrogen bonds with key residues in target enzymes, enhancing its inhibitory potential.

Data Tables

Biological ActivityRelated CompoundsMechanism
AntitumorPyrazole derivativesInhibition of BRAF(V600E)
Anti-inflammatoryCOX inhibitorsCOX-2 inhibition
Enzyme inhibitionProtein-ligand interactionsCovalent bonding with nucleophiles

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